Product packaging for Bis(2-formylphenyl) Ether(Cat. No.:CAS No. 49590-51-4)

Bis(2-formylphenyl) Ether

Cat. No.: B1268485
CAS No.: 49590-51-4
M. Wt: 226.23 g/mol
InChI Key: LMJZLKFWMQOYKU-UHFFFAOYSA-N
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Description

Bis(2-formylphenyl) Ether, also known as 2,2'-Oxydibenzaldehyde, is a high-purity dialdehyde compound serving as a versatile precursor in synthetic chemistry and materials science research. This air-sensitive white to light yellow crystalline solid (Melting point: 77-80 °C) is a key building block for constructing complex molecular architectures. Its primary research value lies in synthesizing macrocyclic compounds, particularly porphyrazines and thia-macrocyclic systems, which are investigated for applications in chemical sensors, non-linear optics, and as models for enzyme active sites . Furthermore, this ether is utilized in the synthesis of novel polymers, such as through its copolymerization with methyl methacrylate (MMA) to modify and potentially enhance the thermal properties of the resulting material . The compound's two formyl groups readily undergo reactions, such as the formation of Schiff bases, making it valuable for creating ligands and organic frameworks. Researchers employ this product in catalytic asymmetric syntheses and as a core structure in developing dibenzoxepine derivatives, which are scaffolds found in various biologically active molecules . Product Specifications: CAS RN: 49590-51-4; Molecular Formula: C₁₄H₁₀O₃; Molecular Weight: 226.23 g/mol; Purity: ≥98.0% (GC). This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3 B1268485 Bis(2-formylphenyl) Ether CAS No. 49590-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJZLKFWMQOYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346758
Record name Bis(2-formylphenyl) Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49590-51-4
Record name Bis(2-formylphenyl) Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bis 2 Formylphenyl Ether and Its Derivatives

Direct Synthesis of Bis(2-formylphenyl) Ether

The direct synthesis of this compound and its analogues is primarily achieved through established organic reactions, with the Williamson ether synthesis being a prominent and widely used method.

Williamson Ether Synthesis Methodologies

The Williamson ether synthesis is a straightforward and effective method for preparing both symmetrical and unsymmetrical ethers. orgchemres.orgwikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.compw.live For the synthesis of this compound and its derivatives, this typically involves the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a suitable dihaloalkane in the presence of a base. yu.edu.jolongdom.org The base, commonly potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of salicylaldehyde to form a phenoxide ion, which then acts as the nucleophile. yu.edu.jolongdom.orglibretexts.org

The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the SN2 mechanism. yu.edu.jolongdom.org The synthesis of various dialdehydes using this method, such as 1,6-bis(2-formylphenyl)hexane, has been reported with high yields. longdom.org In one procedure, salicylaldehyde is reacted with 1,6-dibromohexane (B150918) in DMF with K₂CO₃, heated for several hours to yield the desired product after purification. longdom.org A similar procedure using bis(2-chloroethyl)ether with salicylaldehyde and K₂CO₃ in DMF at elevated temperatures produces 1,4-bis(2-formylphenyl)-1,4-dioxabutane. yu.edu.jo These methods highlight the robustness of the Williamson ether synthesis for creating ether linkages between two formyl-substituted phenyl rings. orgchemres.org

Table 1: Examples of Williamson Ether Synthesis for this compound Analogues

Salicylaldehyde Derivative Dihaloalkane/Ether Base Solvent Conditions Product Reference
Salicylaldehyde 1,6-dibromohexane K₂CO₃ DMF 150-155°C, 4h 1,6-bis(2-formylphenyl)hexane longdom.org
Salicylaldehyde bis(2-chloroethyl)ether K₂CO₃ DMF 150-155°C, 10h 1,4-bis(2-formylphenyl)-1,4-dioxabutane yu.edu.jo

Multi-Step Conversions and Functional Group Interconversions

Beyond direct etherification, this compound can be conceptualized through multi-step synthetic sequences involving functional group interconversions (FGI). scribd.com This strategy starts with a pre-formed diaryl ether backbone, followed by the introduction or modification of functional groups to yield the target aldehyde. For example, a synthetic plan could involve the oxidation of bis(2-methylphenyl) ether or bis(2-hydroxymethylphenyl) ether to the corresponding dialdehyde (B1249045).

Conversely, the formyl groups of this compound are themselves amenable to various transformations, demonstrating their synthetic utility. A notable example is the Wittig methylenation reaction, where this compound is treated with methyltriphenylphosphonium (B96628) iodide (MePPh₃I) and potassium tert-butoxide (t-BuOK) to produce bis(2-vinylphenyl) ether in near-quantitative yield. acs.orgacs.org This conversion of the aldehyde to a vinyl group is a key step in the synthesis of dibenzo[b,f]oxepine derivatives via ring-closing metathesis. acs.org Such interconversions underscore the role of this compound as a stable intermediate from which other valuable compounds can be derived.

Derivatization Strategies Utilizing this compound

The two aldehyde functionalities of this compound serve as reactive handles for extensive derivatization, particularly through condensation reactions to form imines (Schiff bases) and hydrazones. These derivatives, especially macrocyclic structures, are of significant interest in coordination chemistry. yu.edu.joresearchgate.net

Condensation Reactions for Imine and Hydrazone Formation

Condensation reactions provide a direct pathway to complex ligands from simple carbonyl and amine precursors. researchgate.net The reaction of an aldehyde with a primary amine yields an imine, while reaction with a hydrazine (B178648) derivative produces a hydrazone. researchgate.netlongdom.org These reactions are often reversible and can be performed under mild conditions, sometimes even in aqueous media without a catalyst. rsc.org The formation of the C=N double bond in these reactions is a robust and widely employed method for constructing both acyclic and cyclic molecular architectures. researchgate.netnih.gov

Synthesis of Macrocyclic Schiff Base Ligands

A significant application of this compound and its analogues is in the template-free synthesis of macrocyclic Schiff base ligands. yu.edu.jo In these reactions, the dialdehyde acts as a molecular scaffold, and a [2+2] or [1+1] condensation with a diamine or dihydrazide leads to the formation of a large ring structure. longdom.orgresearchgate.net

For instance, new macrocyclic Schiff bases are synthesized by reacting dialdehyde compounds like 1,4-bis(2-formylphenyl)-1,4-dioxabutane with a diamine such as oxydianiline. yu.edu.joyu.edu.jo Similarly, 1,6-bis(2-formylphenyl)hexane can be condensed with 2,6-diaminopyridine (B39239) to form a macrocyclic ligand capable of complexing various metal ions. researchgate.net The choice of the ether-linked dialdehyde and the diamine allows for precise control over the size of the macrocyclic cavity and the nature of the donor atoms (N, O), influencing the ligand's metal ion selectivity. yu.edu.jo These reactions are typically carried out in solvents like ethanol (B145695) or acetonitrile, often under reflux conditions. researchgate.netresearchgate.net

Table 2: Synthesis of Macrocyclic Schiff Base Ligands

Dialdehyde Precursor Diamine/Dihydrazide Molar Ratio (Dialdehyde:Diamine) Solvent Conditions Resulting Macrocycle Type Reference
1,4-bis(2-formylphenyl)-1,4-dioxabutane Oxydianiline Not Specified DMF/Ethanol Not Specified N₂O₃ Donor Macrocycle yu.edu.joyu.edu.jo
1,6-bis(2-formylphenyl)hexane 2,6-diaminopyridine Not Specified Methanol Reflux N₄O₂ Donor Macrocycle researchgate.net
1,4-bis(2-formylphenyl)homopiperazine 1,3-diaminopropane Not Specified Acetonitrile Not Specified N₆ Donor Macrocycle researchgate.net
1,6-bis(2-formylphenyl)hexane Isophthalic acid dihydrazide 2:2 DMF with HCl catalyst Reflux, 5h Hydrazone Macrocycle longdom.org
Synthesis of Macroacyclic Schiff Base Ligands

In addition to forming cyclic structures, this compound is a precursor for macroacyclic (open-chain) Schiff base ligands. These are typically synthesized through the condensation of the dialdehyde with two equivalents of a monoamine or with polyamines where steric or stoichiometric factors prevent cyclization. researchgate.net The resulting acyclic ligands possess multiple donor sites and can act as effective chelating agents for metal ions. For example, N₄O₂ Schiff base ligands have been synthesized from the condensation of a polyamine with 2-hydroxybenzaldehyde. researchgate.net The fundamental reaction is the same as for macrocyclization—the formation of an imine bond—but the reaction is controlled to produce an open-chain product. These acyclic ligands and their metal complexes are valuable in areas such as catalysis and materials science. researchgate.net

Coordination Chemistry of Bis 2 Formylphenyl Ether Derived Ligands

Ligand Design Principles and Donor Atom Architectures

Nitrogen-Oxygen (N,O) Donor Sets

The most extensively studied derivatives of Bis(2-formylphenyl) ether are those incorporating nitrogen and oxygen (N,O) donor atoms. uc.ptcore.ac.uk These are typically synthesized through the condensation reaction of the dialdehyde (B1249045) with primary amines. The resulting Schiff base ligands possess imine nitrogen atoms and the ether oxygen atoms as the primary coordination sites.

The reaction with diamines, for instance, can lead to the formation of macrocyclic ligands, where the size of the macrocycle is determined by the length of the diamine chain. yu.edu.jo These N,O-donor macrocycles have shown a strong affinity for a variety of metal ions, including transition metals and lanthanides. researchgate.netacs.org The combination of hard oxygen donors and borderline nitrogen donors makes these ligands versatile for coordinating with a range of metal ions with different hard-soft acid-base properties.

Table 1: Examples of N,O-Donor Ligands Derived from this compound Analogues and Their Metal Complexes

Ligand PrecursorAmine ReactantResulting Ligand TypeMetal Ions Complexed
1,4-bis(2-formylphenyl)-1,4-dioxabutaneOxydianilineMacrocyclic Schiff BaseAg(I), Cu(II), Ni(II)
O1,O7-bis(2-formylphenyl)-1,4,7-trioxaheptaneO1,O7-bis(2-aninyl)-1,4,7-trioxaheptaneMacrocyclic Schiff BaseLanthanides(III), Y(III), Cd(II)
1,5-bis(2-formylphenyl)pentane2,6-diaminopyridine (B39239)Macrocyclic Schiff BaseCu(II), Ni(II), Pb(II), Zn(II), Cd(II), La(III)

This table is generated based on data from references yu.edu.joresearchgate.netresearchgate.net.

Sulfur-Oxygen (S,O) Donor Sets (if applicable to derivatives)

While the coordination chemistry of this compound is dominated by N,O-donor ligands, the principles of ligand design can be extended to include sulfur-oxygen (S,O) donor sets. This can be achieved by reacting the dialdehyde with compounds containing both thiol and amine functionalities, such as thiosemicarbazide (B42300) or aminothiols. The resulting ligands would feature thioether or thione sulfur atoms in addition to the ether oxygen, creating a different coordination environment.

Although direct examples of S,O-donor ligands derived specifically from this compound are not extensively reported in the reviewed literature, the synthesis of thioether Schiff base ligands from other aldehydes is well-established. researchgate.net For instance, the reaction of aldehydes with aminothiophenols can yield ligands with an N,S,O donor set. researchgate.net Similarly, the condensation with thiosemicarbazide leads to thiosemicarbazone ligands, which are known to coordinate to metal ions through the sulfur and one of the nitrogen atoms. nih.gov The principles of these syntheses could theoretically be applied to this compound to generate novel S,O-donor ligands. The inclusion of the "softer" sulfur donor atom would be expected to favor coordination with softer metal ions.

Macrocyclic and Macroacyclic Frameworks

Ligands derived from this compound can be broadly categorized into macrocyclic and macroacyclic (open-chain) frameworks.

Macrocyclic Frameworks: The reaction of this compound or its analogues with diamines is a common route to macrocyclic Schiff bases. yu.edu.joresearchgate.net These reactions, often performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, result in large ring structures that can encapsulate a metal ion. The size and flexibility of the macrocycle can be tuned by varying the length and nature of the diamine linker. yu.edu.jo

Macroacyclic Frameworks: If the dialdehyde is reacted with a monoamine or a polyamine where cyclization is not intended or sterically hindered, macroacyclic ligands are formed. These open-chain ligands can still act as effective chelators, wrapping around a metal ion to satisfy its coordination sphere. The terminal groups of the ligand can be further functionalized to modulate the properties of the resulting metal complex.

Synthesis of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with ligands derived from this compound can be achieved through two primary methodologies: direct complexation and template-directed synthesis.

Direct Complexation Methodologies

In the direct complexation approach, the Schiff base ligand is first synthesized and isolated. bibliomed.org This typically involves the condensation reaction of this compound with the appropriate amine in a suitable organic solvent. Once the ligand has been purified, it is then reacted with a metal salt in a separate step to form the desired complex. bibliomed.orgscirp.org

This method offers the advantage of allowing for the full characterization of the free ligand before its coordination to a metal ion. This can be crucial for understanding the ligand's structural and electronic properties, which in turn influence the properties of the final metal complex. However, the synthesis of the free macrocyclic ligand can sometimes be challenging and result in low yields due to competing polymerization reactions. bhu.ac.in

Table 2: General Steps in Direct Complexation

StepDescription
1. Ligand SynthesisReaction of this compound with an amine to form the Schiff base ligand.
2. Ligand Isolation and PurificationThe synthesized ligand is isolated and purified, often by recrystallization or chromatography.
3. ComplexationThe purified ligand is reacted with a metal salt in a suitable solvent to form the metal complex.
4. Complex Isolation and PurificationThe resulting metal complex is isolated and purified.

Template-Directed Synthesis Approaches

Template-directed synthesis is a powerful strategy for the construction of macrocyclic complexes, particularly when the free macrocycle is difficult to synthesize. bhu.ac.ine-bookshelf.de In this approach, a metal ion is present during the ligand-forming condensation reaction. The metal ion acts as a template, organizing the reacting components (the dialdehyde and the diamine) in a specific spatial arrangement that favors the intramolecular cyclization reaction. e-bookshelf.dersc.orgua.edu

The template effect can be either kinetic or thermodynamic. bhu.ac.in The kinetic template effect arises from the metal ion holding the reactive ends of the precursors in close proximity, thus increasing the rate of the desired cyclization reaction. The thermodynamic template effect refers to the stabilization of the macrocyclic product upon its coordination to the metal ion, which shifts the equilibrium towards the formation of the macrocycle.

This method often leads to significantly higher yields of the macrocyclic complex compared to direct complexation methods. bhu.ac.in The choice of the metal ion is crucial, as its size and coordination geometry must be compatible with the cavity of the forming macrocycle. Lanthanide ions, with their large ionic radii and flexible coordination numbers, are often effective templates for the synthesis of large macrocyclic complexes. researchgate.net

Table 3: Key Features of Template-Directed Synthesis

FeatureDescription
Role of the Metal Ion Acts as a "scaffold" to organize reactants.
Reaction Type In-situ formation of the ligand around the metal ion.
Yields Generally higher yields for macrocyclic products.
Selectivity The size and geometry of the metal ion can direct the formation of a specific macrocycle.

Structural Elucidation and Characterization of Metal Complexes

The comprehensive characterization of metal complexes derived from this compound and its subsequent Schiff base ligands is crucial for understanding their structure, bonding, and properties. A combination of advanced analytical techniques is employed to elucidate their features in both solution and solid states.

Advanced Spectroscopic Characterization (e.g., IR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic methods provide invaluable insights into the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the formation of Schiff base complexes. The condensation reaction between the dialdehyde, this compound, and a primary amine is monitored by the disappearance of the characteristic vibrational bands of the starting materials and the appearance of a new, strong band. A key indicator is the absence of the aldehyde ν(C=O) stretching band (typically around 1680-1700 cm⁻¹) and the N-H stretching bands of the amine in the spectra of the complexes. researchgate.net Concurrently, a new strong band appears in the 1609–1649 cm⁻¹ region, which is assigned to the azomethine or imine ν(C=N) stretching vibration, confirming the formation of the Schiff base. researchgate.netajchem-a.com Upon coordination to a metal ion, this azomethine band typically shifts to a lower frequency (by about 29 cm⁻¹ in one case), indicating the coordination of the imine nitrogen to the metal center. researchgate.netmdpi.com The formation of coordinate bonds is further substantiated by the appearance of new, weaker bands in the far-IR region, which are attributed to ν(M-N) and ν(M-O) vibrations. mdpi.comcore.ac.uk

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligands and their metal complexes provide information about the electronic transitions and the geometry of the coordination sphere. The spectra of the free ligands typically show high-intensity bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine groups. core.ac.ukresearchgate.net Upon complexation, these bands may shift, and new bands can appear in the visible region. These new, lower-energy bands are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion, which are characteristic of the specific metal and its coordination environment. tandfonline.com For instance, the electronic spectra of certain Cr(III) complexes have been used to suggest a five-coordinate square pyramidal geometry. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those of Zn(II), Cd(II), La(III), and some Co(III)), NMR spectroscopy is a powerful technique for structural elucidation in solution. researchgate.netresearchgate.netresearchgate.net In ¹H NMR spectra, the most definitive evidence for Schiff base formation is the disappearance of the aldehyde proton signal (which appears around 10.39 ppm for a precursor like 1,6-bis(2-formylphenyl)hexane) and the appearance of a new signal for the azomethine proton (–CH=N–) at approximately 8.0-9.0 ppm. researchgate.netmdpi.com The chemical shifts of the aromatic protons of the this compound moiety are also altered upon complexation, providing further evidence of coordination. researchgate.netmdpi.com Similarly, ¹³C NMR spectra confirm complex formation through the disappearance of the aldehyde carbon signal (around 189 ppm) and the appearance of the imine carbon signal, along with shifts in the signals of the aromatic carbons. researchgate.net

Table 1: Summary of Spectroscopic Data for this compound Derived Complexes

Technique Key Observation Inference Typical Range/Shift Reference
IR Disappearance of ν(C=O) Aldehyde condensation ~1700 cm⁻¹ researchgate.net
Appearance of ν(C=N) Schiff base formation 1609-1649 cm⁻¹ researchgate.netajchem-a.com
Shift in ν(C=N) upon complexation Coordination of imine nitrogen Lower frequency shift researchgate.net
Appearance of ν(M-O), ν(M-N) Metal-ligand bond formation 420-560 cm⁻¹ mdpi.com
UV-Vis Intra-ligand transitions (π→π, n→π) Electronic structure of ligand 260-380 nm researchgate.netresearchgate.net
New bands in visible region (d-d, LMCT) Coordination geometry, M-L interaction >400 nm tandfonline.com
¹H NMR Disappearance of aldehyde proton Aldehyde condensation ~10.4 ppm researchgate.net
Appearance of imine proton Schiff base formation 8.0-9.0 ppm researchgate.netmdpi.com
Shift in aromatic/aliphatic protons Ligand coordination Variable researchgate.net
¹³C NMR Disappearance of aldehyde carbon Aldehyde condensation ~189 ppm researchgate.net
Appearance of imine carbon Schiff base formation ~160 ppm researchgate.net
Mass Spec Molecular ion peak (m/z) Confirmation of M:L stoichiometry Matches calculated mass researchgate.netresearchgate.net

X-ray Crystallographic Analysis for Solid-State Structures

Several crystal structures of macrocyclic complexes derived from this compound precursors have been determined. For example, the structure of a cadmium(II) complex with a 20-membered pendant-arm Schiff-base macrocycle, Cd(3)₂, was elucidated by X-ray analysis. researchgate.net This analysis provides unambiguous proof of the macrocyclic structure and the coordination mode of the ligand to the Cd(II) ion. Similarly, the structures of dinuclear mercury(II) metallamacrocycles, such as [(HgI₂)₂(μ-L)₂], have been confirmed, showing a distorted tetrahedral stereochemistry around each Hg(II) center. rsc.org In these structures, the ligand bridges between the two metal ions. rsc.org

X-ray analysis is essential for determining the precise coordination environment. For instance, in some complexes, the metal ion sits (B43327) within the macrocyclic cavity, coordinated by the donor atoms of the ligand. The analysis can also reveal the presence and coordination of co-ligands (like water or chloride) or counter-ions in the crystal lattice. researchgate.netrsc.org

Electrochemical Characterization of Metal Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to probe the redox properties of the metal complexes. These studies provide information on the stability of different oxidation states of the central metal ion and the influence of the ligand environment on its electronic properties.

The cyclic voltammograms of Schiff base ligands themselves can show irreversible oxidation or reduction peaks. scirp.org When coordinated to a redox-active metal ion like copper, nickel, or cobalt, the complexes exhibit new redox waves corresponding to the metal center. researchgate.netresearchgate.net For example, some Cu(II) and Ni(II) complexes show quasi-reversible, one-electron redox processes associated with the M(II)/M(I) or M(II)/M(III) couples. researchgate.netscirp.orgresearchgate.net

The redox potentials are sensitive to the coordination environment. The specific geometry and the nature of the donor atoms influence how easily the metal center can be oxidized or reduced. mdpi.com The separation between the anodic (Epa) and cathodic (Epc) peak potentials (ΔEp) gives an indication of the reversibility of the redox process. A quasi-reversible process suggests that the geometry of the complex may change slightly upon electron transfer. scirp.org In some cases, both metal-based and ligand-based redox waves can be observed in the voltammogram. researchgate.net For instance, a Mn(II) complex showed a nearly reversible wave for the Mn(II)/Mn(III) transition and a second irreversible wave attributed to the ligand. mdpi.com

Table 2: Representative Electrochemical Data for Schiff Base Complexes

Complex Type Redox Process Nature Key Findings Reference
Cu(II) Complex Cu(II)/Cu(I) Quasi-reversible Process is metal-based. researchgate.netscirp.org
Ni(II) Complex Ni(II)/Ni(I) or Ni(II)/Ni(III) Quasi-reversible Electron transfer rate can be high. researchgate.net
Mn(II) Complex Mn(II)/Mn(III) Nearly Reversible Shows mixed-valence species formation. mdpi.com
Co(II) Complex Co(II)/Co(I) or Co(II)/Co(III) Irreversible Process attributed to metal oxidation. mdpi.com
Ligand Ligand Oxidation Irreversible Large peak separation (ΔEp). scirp.org

Coordination Behavior with Transition Metal Ions

Ligands derived from this compound, particularly the macrocyclic Schiff bases formed with various diamines, exhibit versatile coordination behavior, forming stable complexes with a wide range of divalent and trivalent transition metal ions. The flexible ether linkage and the specific diamine used to form the macrocycle allow the ligand to adapt to the preferred coordination geometries of different metal ions.

Divalent Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pb(II), Mn(II), Hg(II))

A large number of complexes with divalent metal ions have been synthesized and characterized. interesjournals.org These are typically formed through a template reaction, where the metal ion directs the condensation of the dialdehyde and diamine to form the macrocyclic complex. researchgate.netresearchgate.net

The stoichiometry is often 1:1 (metal:ligand), with the metal ion encapsulated within the ligand's central cavity. researchgate.net The coordination number and geometry are influenced by the size of the metal ion and the cavity of the macrocycle. For example, in one study, macrocyclic complexes of Pb(II), Zn(II), and Cd(II) were found to be 1:2 electrolytes, indicating that the anions (like nitrate (B79036) or perchlorate) are not coordinated to the metal center. researchgate.netresearchgate.net The geometries for Zn(II) and Cd(II) complexes were proposed as tetrahedral, while the larger Pb(II) ion adopted an octahedral geometry in one case and tetrahedral in another, depending on the specific macrocycle. researchgate.net Copper(II) complexes are often binuclear. researchgate.netresearchgate.net Complexes with Mn(II), Co(II), and Ni(II) have also been extensively prepared, often exhibiting octahedral or square-pyramidal geometries. mdpi.comarabjchem.org Mercury(II) has been shown to form dinuclear metallamacrocycles. rsc.org

Table 3: Examples of Divalent Metal Complexes with this compound Derived Ligands

Metal Ion Ligand Precursors Proposed Geometry Stoichiometry (M:L) Reference
Cu(II) 1,6-bis(2-formylphenyl)hexane + 2,6-diaminopyridine Binuclear 2:1 researchgate.net
Ni(II) 1,10-bis(2-formylphenyl)-1,4,7,10-tetraoxadecane + 2,6-diaminopyridine Square Planar/Octahedral 1:1 researchgate.net
Co(II) Salicylaldehyde (B1680747) + 2,2'-bis(p-methoxyphenylamine) Not specified 1:1 mdpi.com
Zn(II) 1,2-bis(2-formylphenyl)ethane + various diamines Tetrahedral 1:1 researchgate.net
Cd(II) 1,3-bis(2-formylphenyl)propane + 1,4-bis(3-aminopropoxy)butane Tetrahedral 1:1 researchgate.net
Pb(II) 1,2-bis(2-formylphenyl)ethane + various diamines Octahedral/Tetrahedral 1:1 researchgate.net
Mn(II) Pyrazine-2-carbohydrazide + 2-hydroxy-5-methylacetophenone Octahedral 1:1 arabjchem.org
Hg(II) 2,2′-butan-1,4-diylbis(oxy)dianiline Distorted Tetrahedral (dinuclear) 2:2 rsc.org

Trivalent Metal Complexes (e.g., La(III), Cr(III), Co(III))

The macrocyclic ligands also readily form complexes with trivalent metal ions, including lanthanides like La(III) and transition metals such as Cr(III) and Co(III).

La(III) Complexes: Lanthanum(III) complexes are often synthesized via template reactions. researchgate.netresearchgate.net Due to the larger ionic radius of La(III), it typically exhibits higher coordination numbers. The complexes are often 1:3 electrolytes, indicating that three anions are outside the coordination sphere. researchgate.netresearchgate.net The geometry for La(III) complexes is frequently proposed to be octahedral or higher-coordinate. researchgate.net

Cr(III) Complexes: Chromium(III) complexes with related macrocyclic Schiff bases have been synthesized. tandfonline.com Magnetic moment measurements for these complexes are consistent with the three unpaired electrons expected for a d³ system. tandfonline.com Based on electronic spectra, a five-coordinate square pyramidal geometry has been proposed for some Cr(III) complexes. tandfonline.com

Co(III) Complexes: While Co(II) is often used as the starting metal salt, it can be oxidized to Co(III) during the complexation reaction in the presence of air. researchgate.netnih.gov The resulting Co(III) complexes are diamagnetic (low-spin d⁶) and typically adopt a stable, octahedral geometry. The formation of the Co(III) state is often confirmed by the diamagnetic nature of the complex as determined by magnetic susceptibility measurements and NMR spectroscopy. researchgate.netnih.gov

Table 4: Examples of Trivalent Metal Complexes with this compound Derived Ligands

Metal Ion Ligand Precursors Proposed Geometry Key Feature Reference
La(III) 1,10-bis(2-formylphenyl)-1,4,7,10-tetraoxadecane + 2,6-diaminopyridine High-coordination Forms stable macrocyclic complex researchgate.net
La(III) 1,2-bis(2-formylphenyl)ethane + various diamines Octahedral Acts as 1:3 electrolyte researchgate.net
Cr(III) Glyoxal + 1,8-diaminonaphthalene (B57835) (related macrocycle) Square Pyramidal Paramagnetic (3 unpaired electrons) tandfonline.com
Co(III) 1,10-bis(2-formylphenyl)-1,4,7,10-tetraoxadecane + 2,6-diaminopyridine Octahedral Oxidation of Co(II) to Co(III) researchgate.net

Uranyl (UO₂(VI)) Complexation

The coordination chemistry of uranyl(VI) ions with ligands derived from this compound, particularly Schiff base macrocycles, has been an area of significant research interest. These ligands demonstrate a strong affinity for the uranyl ion, forming stable complexes with distinct structural features. The ether linkage and the aldehyde functional groups of this compound provide a versatile platform for creating multidentate ligands upon condensation with various diamines.

Schiff base ligands derived from the condensation of dialdehydes like 1,7-bis(2-formylphenyl)-1,4,7-trioxaheptane (a derivative of this compound) with compounds such as the dihydrazide of isophthalic acid have been synthesized to create macrocyclic structures. ijcrcps.com These macrocyclic hydrazone Schiff bases have been effectively utilized as extractants for uranyl ions from aqueous solutions. ijcrcps.com Studies have shown that the complexation and subsequent extraction are pH-dependent, with optimal extraction occurring at a pH of 5.2. ijcrcps.com The stoichiometry of the resulting uranyl complex with this type of macrocyclic ligand has been determined to be 1:1 (metal:ligand). ijcrcps.com

The coordination environment around the uranyl(VI) center in complexes with related Schiff base ligands is typically a distorted pentagonal or hexagonal bipyramidal geometry. nih.govnih.govosti.gov The linear O=U=O group, characteristic of the uranyl ion, occupies the axial positions. The equatorial plane is formed by the donor atoms of the Schiff base ligand and, in some cases, co-ligands or solvent molecules. nih.govnih.gov In dinuclear uranyl complexes with asymmetric Schiff base ligands, a U₂O₂ core can be formed. nih.gov

Infrared spectroscopy is a key tool for characterizing these uranyl complexes. The asymmetric stretching vibration (ν₃) of the O=U=O group typically appears in the range of 910-920 cm⁻¹ in the IR spectra of these complexes. nih.gov The coordination of the ligand to the uranyl ion is further confirmed by the appearance of new bands corresponding to U-O and U-N vibrations. mdpi.com For instance, in some uranyl Schiff base complexes, U-O and U-N stretching vibrations are observed around 400 cm⁻¹ and 500 cm⁻¹, respectively. mdpi.com

The U-O bond lengths in the uranyl moiety are typically around 1.74-1.77 Å. nih.govmdpi.com These structural parameters are often corroborated by computational studies, such as Density Functional Theory (DFT) calculations, which provide insights into the optimized geometries and electronic structures of the complexes. nih.govsemanticscholar.org

The formation of stable uranyl complexes with this compound-derived ligands is also influenced by the nature of the solvent and the counter-ions present. mdpi.com For example, in the presence of methanol, dimeric uranyl complexes with bridging methanolato ligands can form. mdpi.com

Magnetic Properties and Electronic Structures of Metal Complexes

The magnetic properties and electronic structures of metal complexes derived from this compound and its Schiff base derivatives are dictated by the nature of the central metal ion and the geometry of the complex. While many complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II) or main group metals like Pb(II), are diamagnetic, complexes with transition metals containing unpaired electrons, such as Cu(II), Ni(II), and Co(II), exhibit interesting magnetic behaviors. researchgate.netresearchgate.netresearchgate.net

Binuclear copper(II) complexes with Schiff base ligands derived from related dialdehydes have been reported to be antiferromagnetically coupled. nih.gov This coupling occurs through a bridging moiety, which can be a part of the ligand itself or a bridging co-ligand like a hydroxide (B78521) or acetate (B1210297) group. nih.govbch.ro The magnetic susceptibility of these complexes decreases with decreasing temperature, a characteristic feature of antiferromagnetic interaction. The strength of this interaction is quantified by the exchange coupling constant, J. For example, a dinickel(II) complex with a related ligand exhibited antiferromagnetic coupling with a J value of -27.4 cm⁻¹. nih.gov

The electronic spectra of these complexes provide valuable information about their geometry and electronic transitions. For instance, Cu(II) complexes in a distorted octahedral or square pyramidal geometry typically show d-d transition bands in the visible region of the spectrum. These bands are often broad due to Jahn-Teller distortion. Ligand-to-metal charge transfer (LMCT) bands are usually observed in the ultraviolet region. researchgate.net

The electronic structure of these complexes is often investigated using a combination of experimental techniques and theoretical calculations. mdpi.com Computational methods, such as DFT, are employed to understand the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). semanticscholar.org These calculations can also predict the electronic transitions, which can then be compared with the experimental UV-Vis spectra.

The geometry of the complex plays a crucial role in determining its magnetic properties. For example, Ni(II) complexes can be diamagnetic in a square planar geometry or paramagnetic in a tetrahedral or octahedral geometry. mdpi.comasianpubs.org Schiff base ligands derived from this compound can accommodate a variety of coordination geometries depending on the metal ion and reaction conditions.

The following table summarizes the magnetic properties of some representative metal complexes with related Schiff base ligands.

ComplexMetal IonMagnetic Moment (μB)Magnetic BehaviorReference
Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂ONi(II)-Antiferromagnetic nih.gov
Co₂(L1)(μ-OAc)₂·0.5H₂OCo(II)5.82Antiferromagnetic nih.gov
Binuclear Cu(II) complex with a macrocyclic ligandCu(II)-Binuclear researchgate.net
Mononuclear Ni(II) complex with a macrocyclic ligandNi(II)-Diamagnetic researchgate.net

Note: L1 represents 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337). The other ligands are macrocyclic Schiff bases.

Solution-Phase Complexation Studies and Stability Constants

Solution-phase studies are essential for understanding the stability and speciation of metal complexes with ligands derived from this compound in solution. A key parameter obtained from these studies is the stability constant (also known as the formation constant or binding constant), which quantifies the strength of the interaction between a metal ion and a ligand in a specific medium. wikipedia.org

M + L ⇌ ML

And the stability constant is given by:

β = [ML] / ([M][L])

Where [M], [L], and [ML] are the equilibrium concentrations of the metal ion, the ligand, and the complex, respectively. mdpi.com Higher values of β indicate greater stability of the complex. mdpi.com

Various experimental techniques are employed to determine stability constants, including potentiometric titrations, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy. scispace.comresearchgate.net Potentiometric titrations, which monitor the change in pH or metal ion concentration upon addition of a titrant, are a common method for determining the formation constants of metal complexes with Schiff base ligands, including those with uranyl ions. researchgate.net

For instance, the formation constants for complexes of Co(II), Cu(II), Ni(II), and U(VI)O₂ with a Schiff base ligand, 4′,5′-bis(salicylideneimino)benzo-15-crown-5, were determined by potentiometric titration at 25 °C and an ionic strength of 1 M (KCl). researchgate.net

The stability of metal complexes in solution is influenced by several factors, including:

The nature of the metal ion: Factors such as the charge, ionic radius, and electronegativity of the metal ion affect the stability of the complex. scispace.comd-nb.info

The nature of the ligand: The number and type of donor atoms, the chelate effect, and the macrocyclic effect all play a significant role. wikipedia.org Ligands derived from this compound are often multidentate, leading to the formation of stable chelate rings.

The properties of the solvent: The dielectric constant and coordinating ability of the solvent can influence complex stability.

Temperature and ionic strength: Stability constants are thermodynamic quantities and are therefore dependent on temperature and the ionic strength of the medium. wikipedia.orgd-nb.info

Liquid-liquid extraction studies can also provide insights into the stability and selectivity of these ligands for different metal ions. ijcrcps.com For example, the extraction of uranyl ions from an aqueous phase into an organic phase containing a macrocyclic Schiff base derived from a this compound derivative demonstrates the high affinity and stability of the formed complex. ijcrcps.com The distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium, is often used to quantify the extraction efficiency and is related to the stability of the complex.

The following table presents stability constant data for some metal complexes with related ligands.

Metal IonLigandlogβMethodReference
Cd²⁺Various organic ligandsVariesQSPR modeling mdpi.com
Cu²⁺Various organic ligandsVariesQSPR modeling mdpi.com
Pb²⁺Various organic ligandsVariesQSPR modeling mdpi.com
U(VI)O₂4′,5′-bis(salicylideneimino)benzo-15-crown-5-Potentiometric titration researchgate.net

Note: QSPR (Quantitative Structure-Property Relationship) models are used to predict stability constants based on the structure of the ligand.

Mechanistic Investigations and Reactivity Pathways Involving Bis 2 Formylphenyl Ether

Aldehyde Reactivity: Mechanism of Imine Formation

The aldehyde functional groups are the primary sites of reactivity in Bis(2-formylphenyl) Ether. A fundamental reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This transformation is a reversible, acid-catalyzed process that proceeds through a well-established multi-step mechanism. unizin.org

The mechanism for imine formation at one of the aldehyde sites of this compound with a primary amine (R-NH₂) involves the following key steps: libretexts.orgunizin.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, a zwitterionic species.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral amino alcohol intermediate, commonly referred to as a carbinolamine. unizin.org

Protonation of the Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH₂⁺). libretexts.orgunizin.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. unizin.org

Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, resulting in the final neutral imine product and regenerating the acid catalyst. libretexts.org

This process can occur at one or both aldehyde groups, leading to mono- or di-imine products, respectively. The reaction rate is highly dependent on the pH of the medium. It is typically fastest in weakly acidic conditions (around pH 4-5), as sufficient acid is needed to protonate the hydroxyl group for elimination, but not so much that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

Ether Linkage Reactivity: Cleavage Mechanisms

The diaryl ether linkage in this compound is notably stable. The cleavage of ethers most commonly occurs under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. libretexts.orglibretexts.org The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl groups attached to the ether oxygen. longdom.orgmasterorganicchemistry.com

Sₙ2 Mechanism: For ethers with methyl or primary alkyl groups, the reaction follows an Sₙ2 pathway. After protonation of the ether oxygen, a halide ion acts as a nucleophile, attacking the less sterically hindered carbon and displacing an alcohol. libretexts.orgmasterorganicchemistry.com

Sₙ1 Mechanism: For ethers with tertiary alkyl groups, the cleavage occurs via an Sₙ1 mechanism. Protonation is followed by the loss of the alcohol to form a stable carbocation, which is then attacked by the nucleophile. libretexts.orgmasterorganicchemistry.com

However, in the case of this compound, both groups attached to the oxygen are aryl groups. The carbon-oxygen bond in aryl ethers has partial double bond character due to resonance, making it significantly stronger and more difficult to break. Nucleophilic substitution reactions (both Sₙ1 and Sₙ2) are highly disfavored on sp²-hybridized aromatic ring carbons. libretexts.orglibretexts.org Consequently, diaryl ethers are generally resistant to cleavage by acids. libretexts.org Cleaving the ether linkage in this compound would require exceptionally harsh conditions, and the expected product from such a reaction would be 2-formylphenol.

Ring-Closing Metathesis (RCM) as a Cyclization Strategy

While this compound is not directly a substrate for Ring-Closing Metathesis (RCM), it serves as a valuable and commercially available precursor for synthesizing the necessary diene. acs.orgacs.org RCM is a powerful technique for constructing cyclic compounds, and in this context, it is used to create seven-membered heterocyclic ring systems. acs.orgacs.org

The strategy involves a two-step sequence:

Dienylation: The two aldehyde groups of this compound are converted into vinyl groups. This is typically achieved through a Wittig reaction, for instance, using methyltriphenylphosphonium (B96628) iodide (MePPh₃I) and a strong base like potassium tert-butoxide (t-BuOK). This reaction transforms this compound into its corresponding diene, Bis(2-vinylphenyl) ether. acs.orgacs.org

Ring-Closing Metathesis: The resulting Bis(2-vinylphenyl) ether undergoes RCM in the presence of a ruthenium catalyst. The second-generation Hoveyda-Grubbs catalyst has been shown to be effective for this transformation, affording the seven-membered ring product, dibenzo[b,f]oxepine, in excellent yield. acs.org

EntryPrecursorReactionCatalyst (mol%)ConditionsProductYield (%)Ref
1This compoundWittig Methylenation-MePPh₃I, t-BuOKBis(2-vinylphenyl) ether99 acs.org
2Bis(2-vinylphenyl) etherRCMHoveyda-Grubbs (2nd Gen) (5)Toluene, 100 °CDibenzo[b,f]oxepine91 acs.org

This metathesis approach provides an efficient and high-yielding route to the dibenzo[b,f]oxepine core structure, which is present in various biologically active molecules. acs.org

Tandem and Cascade Reaction Sequences

The bifunctional nature of this compound makes it an ideal candidate for initiating tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. liberty.edu The reactivity of the two aldehyde groups can be harnessed to construct complex heterocyclic scaffolds.

While direct examples starting with this compound are specialized, the reactivity of the closely related 2-formylphenyl moiety is well-documented in tandem processes. For instance, a copper-catalyzed three-component tandem reaction involving 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate (B1237965) proceeds through an initial imine formation, followed by a nucleophilic addition of the phosphite (B83602) and a subsequent intramolecular condensation to yield 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org Similarly, tandem reactions involving a Knoevenagel condensation followed by an annulation have been reported for substituted 2-formylphenyl derivatives. frontiersin.org

Computational Insights into Reaction Mechanisms

Specific computational studies focusing exclusively on the reaction mechanisms of this compound are not widely reported in the literature. However, computational chemistry, particularly Density Functional Theory (DFT), is a standard tool for investigating the mechanisms of related reactions. acs.org

Aldehyde/Imine Reactions: DFT calculations are frequently used to map the potential energy surface for imine formation, identifying the transition states for nucleophilic addition and dehydration, and corroborating the multi-step nature of the mechanism.

Ether Cleavage: For related aryl ethers, DFT calculations have been employed to explore reaction pathways for C-O bond cleavage, for example, by modeling the transition states for C-H bond addition followed by beta-aryl oxide elimination. science.gov

Atmospheric Reactions: Theoretical calculations are seminal in elucidating the complex pathways of atmospheric oxidation of aromatic compounds, helping to determine the lowest energy intermediates and predict the final products. acs.org

For this compound, computational studies could provide valuable insights into the regioselectivity of reactions, the conformational preferences of the molecule that might influence intramolecular reactions, and the electronic effects of the formyl and ether groups on the reactivity of the aromatic rings.

Atmospheric Chemical Reaction Mechanisms (for related ether compounds)

The atmospheric chemistry of aromatic compounds is of significant interest due to their role in the formation of ozone and secondary organic aerosols. copernicus.orgtudublin.ie While this compound is not a common atmospheric pollutant, the mechanisms governing the degradation of related aromatic ethers provide a framework for its potential atmospheric fate.

The primary pathway for the atmospheric oxidation of aromatic compounds is initiated by reaction with the hydroxyl radical (•OH). copernicus.orgtudublin.ie This reaction can proceed via two main routes:

•OH Addition: The dominant pathway is the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. tudublin.ie For this compound, addition could occur at various positions on the two phenyl rings, with the ortho- and para-positions relative to the ether linkage being activated.

H-atom Abstraction: A minor pathway involves the abstraction of a hydrogen atom from the formyl group, which would form a benzoyl-type radical.

Following •OH addition, the resulting radical intermediate reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo a variety of reactions, including cyclization and reactions with nitrogen oxides (NOₓ), leading to the formation of a wide range of oxygenated products such as phenols, nitrophenols, and ring-opened products like dicarbonyls. acs.orgosti.gov The ether linkage itself is generally stable under these initial atmospheric reaction conditions.

Supramolecular Chemistry and Host Guest Interactions of Bis 2 Formylphenyl Ether Derivatives

Design and Synthesis of Ion Receptors and Chemosensors

The strategic placement of the aldehyde functionalities in bis(2-formylphenyl) ether allows for its use as a precursor in Schiff base condensation reactions with various diamines. This [2+2] condensation typically yields macrocyclic compounds containing imine linkages and a defined internal cavity. The size and nature of this cavity can be systematically altered by selecting different diamine linkers, thereby enabling the design of receptors with specificity for particular metal ions.

These macrocyclic Schiff bases act as ionophores, which are lipid-soluble molecules that can bind to and transport ions across membranes. The incorporation of nitrogen and oxygen donor atoms within the macrocyclic framework creates a favorable environment for the coordination of metal cations. By modifying the peripheral structure of these macrocycles, for instance, by introducing chromogenic or fluorogenic moieties, they can be transformed into chemosensors. These sensors signal the binding of a specific ion through a detectable change in their optical properties, such as color or fluorescence intensity.

For example, Schiff base derivatives synthesized from precursors like this compound are recognized as a significant class of chemosensors for detecting various ions. The imine group (-C=N-) within the macrocycle plays a crucial role in the coordination and subsequent signaling of the guest ion.

Metal Ion Recognition and Selectivity Studies

The principle of "best fit" is central to the selective recognition of metal ions. A macrocycle will preferentially bind a metal ion whose ionic radius is complementary to the size of its cavity. For instance, macrocycles with larger cavities are generally more suited to bind larger metal ions.

Studies on related macrocyclic Schiff bases, such as those derived from 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane, have demonstrated selective binding towards certain metal picrates. In one such study, two novel macrocyclic Schiff bases were synthesized and their interaction with Ag⁺, Cu²⁺, and Ni²⁺ was investigated. The stoichiometry of the resulting complexes was found to be dependent on both the specific ligand and the metal ion, with a 1:2 (ligand:metal) complex forming with Ag⁺ and a 1:1 complex with Cu²⁺ for one of the ligands chemrxiv.org. This highlights the nuanced interplay of factors that govern metal ion recognition.

The selectivity of these receptors can be quantified by determining the association constants (Kₐ) for a range of metal ions. Higher Kₐ values indicate a stronger binding affinity. By comparing these values, a selectivity profile for a particular receptor can be established.

Liquid-Liquid Extraction Efficiencies of Metal Ions

The ability of this compound derivatives to act as ionophores makes them suitable for applications in liquid-liquid extraction, a technique used for the separation of metal ions from aqueous solutions. In this process, the macrocyclic ligand, dissolved in an immiscible organic solvent, complexes with a target metal ion from the aqueous phase, transferring it into the organic phase.

The efficiency of this extraction process is dependent on several parameters, including the pH of the aqueous phase, the concentration of the ligand in the organic phase, and the nature of the organic solvent. Research on macrocyclic Schiff bases derived from a methoxy-substituted analogue of this compound has shown their effectiveness in the extraction of metal picrates. The extractability of Ag⁺, Cu²⁺, and Ni²⁺ was evaluated using different organic solvents, demonstrating that the choice of solvent can significantly impact the extraction efficiency chemrxiv.org.

The distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium, is a key measure of extraction efficiency. By studying the effect of ligand concentration on the distribution ratio, the stoichiometry of the extracted metal-ligand complex can be determined. For instance, a logarithmic plot of the distribution ratio against the ligand concentration can reveal the number of ligand molecules involved in the complexation of each metal ion.

The following interactive table presents hypothetical data on the extraction efficiency of a Schiff base derivative of a this compound analog for different metal ions, illustrating the concept of selectivity in liquid-liquid extraction.

Metal IonExtraction Efficiency (%)
Ag⁺85
Cu²⁺72
Ni²⁺45
Zn²⁺48
Pb²⁺65

Note: This data is illustrative and intended to demonstrate the concept of selective extraction.

Self-Assembly Processes and Molecular Architectures

The principles of molecular recognition and self-assembly can be harnessed to construct complex and well-defined supramolecular architectures from this compound derivatives. The directional nature of the non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, guides the spontaneous organization of molecular components into larger, ordered structures.

Macrocycles synthesized from this compound can serve as tectons, or building blocks, in the construction of these supramolecular assemblies. For instance, the planar and rigid nature of the aromatic portions of these macrocycles can promote stacking interactions, leading to the formation of one-dimensional columns or two-dimensional sheets.

Furthermore, the introduction of specific recognition sites on the periphery of the macrocycle can direct their assembly into more complex architectures. For example, the coordination of metal ions to exotopic binding sites on the macrocycles can lead to the formation of discrete coordination cages or extended coordination polymers. The morphology of these self-assembled structures can be investigated using techniques such as scanning electron microscopy and atomic force microscopy, which have been used to visualize the formation of nanofibers from the self-assembly of Schiff-base macrocycles ubc.ca. The formation of these ordered structures is often a cooperative process, where the initial binding events promote subsequent interactions, leading to a high degree of order in the final assembly iciq.org.

Pseudorotaxane and Rotaxane Formation (relevant to crown ether derivatives)

By incorporating the this compound moiety into larger macrocyclic structures, such as crown ethers, a versatile platform for the construction of mechanically interlocked molecules like pseudorotaxanes and rotaxanes can be created. A pseudorotaxane is a supramolecular complex in which a linear "guest" molecule is threaded through a macrocyclic "host". A rotaxane is formed when the ends of the threaded guest are capped with bulky stopper groups, preventing the dethreading of the macrocycle.

The synthesis of such interlocked structures often relies on template-directed methods, where a recognition site on the linear guest molecule directs the threading of the macrocycle. Crown ethers are particularly well-suited for this purpose due to their ability to form stable complexes with various cationic species, such as ammonium ions, which can be incorporated into the guest molecule.

While specific examples detailing the use of crown ethers directly derived from this compound in rotaxane formation are not prevalent in the literature, the general principles of crown ether-based rotaxane synthesis are well-established. An "active template" synthesis approach has emerged where the crown ether macrocycle catalyzes the reaction that forms the thread within its cavity, leading to the efficient formation of the rotaxane chemrxiv.orgchemrxiv.orgbirmingham.ac.ukdntb.gov.ua. This method simplifies the synthesis by removing the need for pre-formed, stable pseudorotaxane complexes chemrxiv.org. The ability to control the position of the macrocycle along the thread using external stimuli, such as changes in solvent polarity or the addition of metal cations, is a key feature of these molecular machines nd.edu.

Theoretical and Computational Studies of Bis 2 Formylphenyl Ether and Its Complexes

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size.

Geometry Optimization and Conformational Analysis

A crucial first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. For bis(2-formylphenyl) ether, the key structural features are the dihedral angles defining the orientation of the two phenyl rings relative to the central ether oxygen.

Geometry Optimization: This process would involve calculating the forces on each atom and adjusting the atomic positions until a minimum energy structure is found. The resulting data would include optimized bond lengths, bond angles, and dihedral angles. For example, one would expect the C-O-C ether bond angle and the C-C-C angles within the aromatic rings to be key parameters.

Conformational Analysis: this compound can exist in multiple conformations due to the rotation around the C-O bonds. A conformational search would be performed to identify various low-energy isomers (conformers). cwu.edu The study would identify the global minimum (the most stable conformer) and other local minima, providing their relative energies. This is critical as the molecule's shape dictates how it can interact with other molecules, for instance, in forming a macrocycle. The flexibility of the ether linkage would likely result in several stable conformers with distinct spatial arrangements of the formyl groups.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

This analysis focuses on the distribution of electrons within the molecule, which is fundamental to its chemical reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive. science.gov For this compound, the HOMO would likely be located on the electron-rich phenyl rings and the ether oxygen, while the LUMO would be concentrated on the electron-withdrawing formyl groups.

A hypothetical data table for this section would look like this:

ParameterEnergy (eV)
HOMO Energy(Calculated Value)
LUMO Energy(Calculated Value)
HOMO-LUMO Gap (ΔE)(Calculated Value)

Natural Bond Orbital (NBO) Analysis and Charge Transfer

NBO analysis provides a chemically intuitive picture of bonding and electron distribution. uni-muenchen.de

Natural Population Analysis (NPA): This would calculate the charge distribution on each atom, identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the oxygen and carbon atoms of the carbonyl groups would be expected to carry significant partial negative and positive charges, respectively.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides static pictures of stable conformations, MD simulations model the movement of atoms over time, offering insights into the molecule's dynamic behavior in different environments (e.g., in a solvent). sfu.ca For this compound or its potential complexes, MD simulations could:

Explore the conformational landscape more extensively than static methods.

Simulate how the molecule's conformation changes in response to its environment (e.g., different solvents), a phenomenon known as chameleonic behavior in some macrocycles. diva-portal.org

Provide insights into the flexibility of the molecule, which is crucial for understanding how it might bind to a metal ion or act as a precursor in a template-driven synthesis.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. yukiozaki.com

Vibrational Spectra (IR, Raman): Calculations would predict the frequencies and intensities of vibrational modes. For this compound, this would allow for the assignment of key peaks in an experimental IR or Raman spectrum, such as the characteristic C=O stretch of the aldehyde groups and the C-O-C stretch of the ether linkage.

NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure and conformation in solution.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the absorption of light in the UV-visible range. This would help explain the color and photophysical properties of the molecule and its complexes. epj-conferences.org

Structure-Property Relationship Predictions

This area connects the computed molecular features to macroscopic properties, often through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. mdpi.com If a series of derivatives of this compound were studied, one could:

Correlate calculated electronic properties (like the HOMO-LUMO gap or atomic charges) with experimentally observed reactivity in complexation reactions.

Develop models to predict how modifications to the molecular structure (e.g., adding substituent groups to the phenyl rings) would affect its ability to form specific macrocycles or bind to certain metal ions. This predictive capability is a primary goal of computational chemistry in materials and drug design.

Applications of Bis 2 Formylphenyl Ether and Its Derived Materials

Catalysis

The utility of bis(2-formylphenyl) ether in catalysis primarily stems from its role as a precursor to sophisticated ligands. Condensation reactions with amines yield Schiff base ligands, whose steric and electronic properties can be fine-tuned for specific catalytic applications.

In homogeneous catalysis, this compound is frequently used to synthesize multidentate Schiff base ligands. The reaction of the dialdehyde (B1249045) with primary amines leads to the formation of diimines, which can act as effective chelating agents for a variety of metal ions. Research has demonstrated that the condensation of this compound with different diamines, such as ethylene-, trimethylene-, and tetramethylene-diamine, can produce macrocyclic diimines. chuo-u.ac.jpchuo-u.ac.jp These macrocycles are known for their ability to form stable complexes with metal ions, which can then function as homogeneous catalysts. chuo-u.ac.jpchuo-u.ac.jpresearchgate.net

For instance, zinc(II) complexes incorporating N2O2-donor Schiff base ligands derived from this compound have been synthesized and characterized. researchgate.net These complexes often feature specific coordination geometries, such as helical structures, dictated by the flexibility of the ligand backbone. researchgate.net

Furthermore, this compound serves as a starting material for the synthesis of ligands used in olefin metathesis. Through a Wittig methylenation reaction, the dialdehyde is converted into a corresponding divinyl compound. beilstein-journals.orgbeilstein-journals.org This diene can then be used to construct more complex ligand frameworks, such as those for Hoveyda-Grubbs type ruthenium catalysts, which are highly efficient in ring-closing metathesis (RCM) reactions. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Ligands and Complexes Derived from this compound in Homogeneous Catalysis This table is interactive and can be sorted by clicking on the headers.

Precursor Amine Ligand Type Metal Ion Application/Complex Type
Ethylenediamine Macrocyclic Diimine General Chelating Agent chuo-u.ac.jpchuo-u.ac.jp
Trimethylenediamine Macrocyclic Diimine General Chelating Agent chuo-u.ac.jpchuo-u.ac.jp
m-Phenylenediamine Acyclic N2O2 Schiff Base Zinc(II) Dinuclear Helical Complex researchgate.net
Various Amines Diimine Ligands Ruthenium(II) Precursor for RCM Catalysts beilstein-journals.orgbeilstein-journals.org

Heterogeneous Catalysis

The principles of ligand design from this compound can be extended to heterogeneous catalysis. Ligands derived from this compound can be functionalized with anchoring groups, allowing them to be immobilized on solid supports like silica (B1680970) (SiO₂), alumina, or polymers. This immobilization transforms a homogeneous catalyst into a heterogeneous one, which offers significant advantages in terms of catalyst separation, recovery, and recyclability.

For example, Hoveyda-type catalysts, whose ligands can be synthesized from precursors like this compound, have been successfully supported on silica. beilstein-journals.orgbeilstein-journals.org The resulting heterogeneous catalysts demonstrate high activity in reactions such as ring-closing metathesis (RCM) and can be easily removed from the reaction mixture by simple filtration. beilstein-journals.org This approach combines the high selectivity of a molecular catalyst with the practical benefits of a solid-phase system.

Table 2: Representative Ring-Closing Metathesis (RCM) using a Supported Hoveyda-Type Catalyst System This table is interactive and can be sorted by clicking on the headers.

Substrate Catalyst System Catalyst Loading (mol%) Solvent Yield (%)
Diethyl diallylmalonate SiO₂-Immobilized Hoveyda-Type Catalyst 5 Toluene >95
N,N-Diallyl-4-methylbenzenesulfonamide SiO₂-Immobilized Hoveyda-Type Catalyst 5 Toluene >95

Data is representative of reactions using supported Hoveyda-type catalysts, for which this compound is a potential ligand precursor. beilstein-journals.orgbeilstein-journals.org

A particularly significant application of this compound is in the field of asymmetric catalysis, specifically in autocatalytic reactions that lead to significant amplification of enantiomeric excess (e.e.). The catalytic enantioselective alkylation of this compound with dialkylzinc reagents is a key transformation in this area. researchgate.netresearchgate.net

In this process, a chiral ligand catalyzes the addition of an alkyl group from a dialkylzinc (e.g., diethylzinc (B1219324) or diisopropylzinc) to the aldehyde groups of this compound. researchgate.net This reaction produces a chiral diol, bis[2-(1-hydroxyalkyl)phenyl]ether. researchgate.netresearchgate.net Crucially, the zinc alkoxide of this newly formed chiral diol can itself act as a chiral catalyst for the same reaction. researchgate.netresearchgate.netresearchgate.net This phenomenon, known as asymmetric autocatalysis, allows a small initial enantiomeric imbalance in the catalyst to be amplified, ultimately producing the chiral diol product with very high e.e. researchgate.netresearchgate.net

Table 3: Asymmetric Autocatalytic Alkylation of this compound This table is interactive and can be sorted by clicking on the headers.

Dialkylzinc Reagent Initial Chiral Catalyst Product Final Enantiomeric Excess (e.e.)
Diisopropylzinc Chiral Zinc Alkoxide of Bis[2-(1-hydroxy-2-methylpropyl)phenyl]ether Bis[2-(1-hydroxy-2-methylpropyl)phenyl]ether >99% researchgate.netresearchgate.net
Diethylzinc Chiral Zinc Alkoxide of Bis[2-(1-hydroxypropyl)phenyl]ether Bis[2-(1-hydroxypropyl)phenyl]ether High e.e. researchgate.netresearchgate.net

Polymer Chemistry

The difunctional nature of this compound makes it a valuable monomer for the synthesis of polymers, resins, and cross-linking agents. Its aldehyde groups can readily participate in condensation polymerization and other polymer-forming reactions.

This compound can be incorporated into polymer backbones to create functional polymeric materials. These polymers can serve as supports for catalysts or reagents. The aldehyde functionalities provide reactive handles for post-polymerization modification or for direct participation in building the polymer chain.

By reacting this compound with suitable co-monomers, it is possible to create polymers bearing pendant aldehyde groups or having them integrated within the main chain. These functionalized polymers can then be used to immobilize catalytically active metal species or organic reagents. A patent describes the use of linkers, which can be oligomeric or polymeric, to connect multiple ligand units, a strategy that could be applied to derivatives of this compound. google.comgoogleapis.com This approach is foundational for creating polymer-supported catalysts with tailored properties.

The reaction of this compound with polyamines is a straightforward method for producing resins and cross-linked materials. When reacted with diamines, it can lead to the formation of linear poly(Schiff base)s or macrocyclic compounds, depending on the reaction conditions and the nature of the diamine. chuo-u.ac.jpchuo-u.ac.jp

When reacted with amines possessing more than two primary amine groups, this compound acts as an effective cross-linking agent, leading to the formation of a three-dimensional polymer network. This process is analogous to the curing of epoxy resins with amine hardeners. researchgate.net The resulting thermoset materials can exhibit high thermal stability and chemical resistance. The synthesis of macrocyclic diimines from glycol bis(2-formylphenyl ether) derivatives and various diamines highlights its role as a monomer for creating complex, pre-organized structures that can be considered building blocks for larger resinous materials. chuo-u.ac.jpchuo-u.ac.jpresearchgate.netresearchgate.net

Table 4: Structures Formed from this compound and Amines This table is interactive and can be sorted by clicking on the headers.

Amine Reactant Number of Amine Groups Resulting Structure/Material
Ethylenediamine 2 Macrocyclic Diimine / Linear Polymer chuo-u.ac.jp
Trimethylenediamine 2 Macrocyclic Diimine / Linear Polymer chuo-u.ac.jp
Tris(2-aminoethyl)amine 3 Cross-linked Resin Network
Polyethylenimine >3 Cross-linked Resin Network

Controlled Radical Polymerization Initiators

The development of highly efficient catalysts for controlled radical polymerization (CRP) is crucial for synthesizing polymers with well-defined architectures, molecular weights, and narrow polydispersity. Atom Transfer Radical Polymerization (ATRP) stands out as a robust CRP technique, where the catalytic activity is heavily dependent on the coordination environment of the metal center, typically copper.

While direct use of this compound complexes is an emerging area, significant research into structurally related Schiff base ligands demonstrates their potential. For instance, copper complexes featuring tripodal heptadentate Schiff base ligands, such as tris[N-(2-pyridylmethyl)-2-iminoethyl]amine (Py3Tren), have proven to be highly active catalysts for the ATRP of monomers like methyl methacrylate (B99206) (MMA). rsc.org These catalysts can mediate the polymerization with high conversion rates and produce well-defined polymers even at ambient temperatures. rsc.org Furthermore, such Schiff base complexes have been successfully employed in photo-induced ATRP (Photo-ATRP), where polymerization can be controlled by switching a light source on and off. rsc.org

The electrochemical properties of these copper/Schiff base complexes are critical to their catalytic activity. Studies show that the redox potentials of the complexes can be tuned by the ligand structure, which in turn controls the polymerization process. rsc.org The architectural framework offered by this compound is ideal for creating multidentate Schiff base ligands that can form stable and active copper complexes. By condensing this compound with various amines, it is possible to design ligands that could potentially fine-tune the steric and electronic properties of the copper catalyst, making them promising candidates for future applications in controlled radical polymerization. globalresearchonline.netcore.ac.uk

Bioinorganic Chemistry and Biomimetic Systems

The field of bioinorganic chemistry often relies on the synthesis of model compounds that mimic the structure and function of the active sites of metalloenzymes. Schiff base complexes derived from precursors like this compound are excellent candidates for creating such biomimetic systems, particularly for enzymes containing multiple metal centers. researchgate.netresearchgate.net

Dinuclear copper(II) complexes, for example, are of great interest as they can model the active sites of enzymes like catechol oxidase and phenoxazinone synthase. Research on dinuclear copper(II) complexes of ligands such as 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol (B47542) has shown significant catalytic activity in the aerial oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ), mimicking the function of catechol oxidase. mdpi.com The formation of a dinuclear complex, where two copper centers are held in close proximity by the ligand framework, is key to this catalytic activity. mdpi.commdpi.com

Similarly, dinuclear nickel(II) complexes have been synthesized to model the function of nickel-containing metallohydrolases, such as urease and phosphoesterases. frontiersin.org A dinickel(II) complex of the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) has demonstrated the ability to hydrolyze phosphoester substrates, providing insights into the mechanisms of natural nickel-dependent enzymes. frontiersin.org

The structure of this compound is well-suited for synthesizing compartmental ligands that can house two distinct metal ions, leading to the formation of dinuclear or even larger polynuclear complexes. mdpi.com These synthetic models are invaluable for studying magnetic interactions between metal centers and understanding the catalytic cycles of complex metalloenzymes. mdpi.comfrontiersin.org

Sensing Applications (e.g., Metal Ion Sensors)

The design of chemosensors for the selective detection of metal ions is a significant area of research due to the importance of monitoring these ions in environmental and biological systems. Schiff base derivatives of this compound and its analogues can be incorporated into larger molecular architectures to create highly selective and sensitive fluorescent sensors.

A notable example involves a sensor for zinc ions (Zn²⁺), which play a vital role in numerous physiological processes. globalresearchonline.net A fluorescent chemosensor was developed based on a fluorene (B118485) derivative connected to a macrocyclic receptor. globalresearchonline.netnih.gov This macrocycle was synthesized via the cyclocondensation of O¹,O⁷-bis(2-formylphenyl)-1,4,7-trioxaheptane, a close analogue of this compound, with diethylenetriamine. globalresearchonline.netnih.gov

The resulting sensor exhibits high selectivity and sensitivity for Zn²⁺ in both organic and aqueous media. nih.gov The binding of Zn²⁺ to the macrocyclic receptor perturbs the electronic environment of the fluorene chromophore, leading to significant changes in its absorption and fluorescence spectra. nih.gov This allows for ratiometric fluorescence detection of Zn²⁺ over a wide dynamic range (10⁻⁴ to 10⁻⁶ M). globalresearchonline.net The mechanism of sensing is based on the coordination of the macrocyclic receptor to the Zn²⁺ ion, which alters the photophysical properties of the molecule. nih.gov Such sensors are valuable tools for detecting biologically important metal ions. researchgate.net

Optoelectronic Materials (e.g., Non-linear Optical Materials)

Materials with strong third-order nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including optical switching and data processing. rsc.orgresearchgate.net Organic and organometallic compounds, particularly metal complexes with Schiff base ligands, have emerged as a promising class of NLO materials. nih.govnih.gov The NLO response in these materials arises from the intramolecular charge transfer (ICT) between electron donor and acceptor groups within a π-conjugated system. acs.org

Schiff base complexes of transition metals like Ni(II) and Cu(II) have been investigated for their third-order NLO properties. researchgate.netnih.gov The Z-scan technique, using a high-intensity laser, is commonly employed to measure the nonlinear absorption and refraction of these materials. nih.govresearchgate.net Studies on nickel(II) and copper(II) complexes with salen-type ligands have shown that their NLO properties can be tuned by modifying the ligand structure. researchgate.net

Derivatives of this compound can be used to create extended, conjugated Schiff base ligands. Upon coordination with metal ions, the resulting complexes can exhibit significant NLO responses. The interplay between the metal center and the organic ligand provides a versatile platform for designing materials with large molecular hyperpolarizabilities (β₀), which is a key figure of merit for NLO activity. acs.org The ability to modify the chemical structure through control over the metal-ligand interaction allows for the fine-tuning of the optoelectronic properties of the resulting complexes. rsc.org

Corrosion Inhibition (for relevant Schiff base derivatives)

The protection of metals, particularly steel, from corrosion in acidic environments is a major industrial concern. Organic compounds containing heteroatoms (N, O, S) and π-electrons, such as Schiff bases, are effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective barrier.

A study investigating the corrosion inhibition of carbon steel in 1M HCl solution utilized a Schiff base derived from an analogue of this compound, namely 1,10-bis(2-formylphenyl)-1,4,7,10-tetraoxadecane. Both the aldehyde precursor and its Schiff base derivative demonstrated significant corrosion inhibition. The inhibition efficiency was found to increase with increasing inhibitor concentration, indicating that a higher surface coverage leads to better protection against metal dissolution.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed the inhibitive action. The data showed that these compounds act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. The adsorption of these inhibitors on the carbon steel surface was found to follow the Langmuir adsorption isotherm.

Below is a data table summarizing the inhibition efficiency of the aldehyde (Ald) and its Schiff base (L) at different concentrations, as determined by weight loss measurements.

InhibitorConcentration (mol/L)Inhibition Efficiency (%)
Ald 1 x 10⁻⁶70.3
5 x 10⁻⁶77.0
1 x 10⁻⁵82.4
5 x 10⁻⁵85.1
1 x 10⁻⁴89.2
L 1 x 10⁻⁶81.1
5 x 10⁻⁶86.5
1 x 10⁻⁵90.5
5 x 10⁻⁵91.9
1 x 10⁻⁴94.6

This table was generated based on data reported in related research.

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements

The foundational synthesis of bis(2-formylphenyl) ether has paved the way for the creation of a vast array of derivatives. A key synthetic strategy involves the Wittig methylenation of this compound to produce bis(2-vinylphenyl) ether. acs.org This transformation is significant as it provides a precursor for ring-closing metathesis reactions, leading to the formation of dibenzo[b,f]oxepine. acs.org

Further derivatization has been explored through condensation reactions. For instance, condensation with 2,6-diaminopyridine (B39239) can yield various Schiff bases. arabjchem.org Similarly, reaction with mesitylmagnesium bromide followed by treatment with boron trifluoride etherate results in the formation of six-membered ring fused B(III) subporphyrins. acs.org The exploration of new synthetic methodologies, including greener and more efficient protocols, will continue to be a priority. The development of novel derivatives with tailored electronic and steric properties will undoubtedly unlock new applications.

Expanding the Scope of Coordination Chemistry

This compound and its derivatives have been extensively utilized as ligands in coordination chemistry, leading to the synthesis of a wide range of metal complexes. acs.orgresearchgate.netresearchgate.net The compound can act as a precursor for larger macrocyclic ligands through template reactions with various diamines and metal nitrates. researchgate.netresearchgate.net For example, new macrocyclic complexes of Pb(II), Zn(II), Cd(II), and La(III) have been synthesized by the template reaction of 1,2-bis(2-formylphenyl)ethane with metal nitrates and different diamines. researchgate.net

The resulting Schiff base macrocycles exhibit diverse coordination modes and can stabilize various metal ions in different oxidation states. researchgate.netresearchgate.net Research has demonstrated the formation of both mononuclear and binuclear complexes, with the nuclearity often depending on the specific metal ion and the macrocyclic ring size. researchgate.netresearchgate.net Future work in this area will likely focus on the synthesis of heterometallic complexes, the investigation of their magnetic and electronic properties, and the exploration of their potential as catalysts and functional materials.

Unraveling Complex Reactivity Pathways

The reactivity of this compound and its metal complexes presents a fertile ground for mechanistic investigations. The intramolecular oxidative cyclization of N-(2-formylphenyl)amides, derived from this compound, offers a pathway to construct 4H-3,1-benzoxazin-4-ones. researchgate.net This cobalt-catalyzed reaction proceeds through a C(sp²)-O(sp²) bond-forming reaction. researchgate.net

Furthermore, the hydrolysis of macrocyclic Schiff bases derived from this compound can be influenced by ring strain, leading to interesting structural transformations. researchgate.net The study of these complex reaction pathways, employing a combination of experimental techniques and computational modeling, will provide deeper insights into the fundamental principles governing the reactivity of these systems. Understanding these mechanisms is crucial for the rational design of new catalysts and the development of novel synthetic transformations.

Emerging Roles in Supramolecular Chemistry

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to understanding the assembly of complex structures from molecular building blocks. mdpi.com this compound and its derivatives are excellent candidates for the construction of novel supramolecular architectures. The formation of host-guest complexes, where the macrocyclic ligands derived from this compound encapsulate smaller molecules or ions, is an area of growing interest. mdpi.comfrontiersin.org

Crown ethers, which share structural similarities with macrocycles derived from this compound, are known to form stable complexes with various cations, influencing their properties and applications. frontiersin.orgrsc.org The design of new macrocycles with specific recognition properties for anions and neutral molecules is a promising avenue for future research. These supramolecular systems could find applications in sensing, separation science, and the development of responsive materials.

Prospects in Advanced Materials and Catalytic Systems

The unique properties of this compound and its derivatives make them attractive for the development of advanced materials and catalytic systems. Polymers and hybrid materials incorporating this moiety can be designed to exhibit specific optical, electronic, or thermal properties. smolecule.com For example, the incorporation of this unit into polymer backbones could lead to materials with tailored functionalities for applications in organic electronics or as chemical sensors. smolecule.com

In the realm of catalysis, metal complexes derived from this compound-based ligands have shown promise in various transformations. These include oxidation reactions, C-H bond activation, and the reduction of carbon dioxide. researchgate.netnih.gov Future research will focus on the development of more efficient and selective catalytic systems for a broader range of chemical reactions, including asymmetric catalysis. The immobilization of these catalysts on solid supports could also lead to the development of robust and recyclable catalytic systems for sustainable chemical processes.

Q & A

Q. What are the standard synthetic routes for preparing Bis(2-formylphenyl) Ether with high purity (>98%)?

this compound (CAS 49590-51-4) is typically synthesized via oxidation of bis(2-methylphenyl) ether using oxidizing agents like manganese dioxide or chromium-based reagents under controlled conditions. Purity validation requires gas chromatography (GC) with a non-polar capillary column (e.g., DB-5) and a temperature gradient of 50–300°C to confirm >98% purity . Post-synthesis purification involves recrystallization from ethanol or column chromatography to remove residual aldehydes or oxidation byproducts.

Q. How should this compound be stored to maintain stability for long-term research use?

The compound should be stored in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Aldehyde groups are prone to oxidation and moisture-induced degradation, so desiccants like silica gel are recommended. Stability tests using nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) should be performed every 6 months to monitor structural integrity .

Q. What analytical methods are most reliable for characterizing this compound in research settings?

Key methods include:

  • GC-MS : For purity assessment and detection of volatile impurities.
  • ¹H/¹³C NMR : To confirm the presence of aldehyde protons (δ 9.8–10.2 ppm) and ether-linked aromatic protons (δ 6.8–7.5 ppm).
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) are diagnostic .

Advanced Research Questions

Q. How can this compound be utilized in designing covalent organic frameworks (COFs)?

The compound’s dual aldehyde groups enable Schiff base formation with amines, making it a linker for COF synthesis. Optimal conditions involve refluxing in a 1:1 mixture of dioxane/mesitylene with catalysts like acetic acid. Stoichiometric ratios (aldehyde:amine = 1:1) and reaction times (72–96 hrs) are critical to achieve crystallinity, validated by powder X-ray diffraction (PXRD) .

Q. What experimental strategies mitigate competing side reactions when using this compound in bioconjugation?

Aldehyde groups can react nonspecifically with lysine residues. To enhance selectivity:

  • Use pH-controlled reactions (pH 6.5–7.5) to favor Schiff base formation with N-terminal cysteines.
  • Add reducing agents (e.g., sodium cyanoborohydride) to stabilize imine bonds.
  • Monitor reaction progress via LC-HRMS to identify undesired adducts .

Q. How do researchers resolve contradictions in reported reactivity of this compound under aqueous vs. anhydrous conditions?

Discrepancies arise from hydrolysis of aldehydes in aqueous media. For example:

  • In anhydrous DMSO, the compound forms stable Schiff bases.
  • In water, aldehyde hydration (gem-diol formation) reduces reactivity. Methodological adjustments include using polar aprotic solvents (e.g., DMF) or protecting groups (e.g., acetals) for aqueous applications .

Q. What are the key considerations for designing toxicity studies on this compound derivatives?

  • In vitro assays : Use HepG2 or HEK293 cells to assess cytotoxicity (IC₅₀ via MTT assays).
  • Environmental impact : Evaluate biodegradability via OECD 301D tests, as ether linkages may resist hydrolysis.
  • Structure-activity relationships (SAR) : Modify aldehyde groups to thioesters or amides to reduce reactivity-related toxicity .

Methodological Best Practices

Q. How should researchers troubleshoot low yields in reactions involving this compound?

  • Common issues : Moisture contamination, suboptimal stoichiometry, or side reactions.
  • Solutions :
  • Dry solvents over molecular sieves.
  • Use a 10–20% molar excess of amine coupling partners.
  • Monitor reaction progress with thin-layer chromatography (TLC) using UV-active spots or ninhydrin staining .

Q. What statistical approaches are recommended for analyzing data from this compound-based experiments?

  • Multivariate analysis : Principal component analysis (PCA) to identify variables (e.g., solvent polarity, temperature) affecting reaction outcomes.
  • Error analysis : Calculate standard deviations for triplicate experiments to validate reproducibility .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Minimum PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors (TLV: 0.1 ppm).
  • Spill management : Neutralize with sodium bisulfite solution and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.